Carbonochloridic acid, 1,1-dimethylpropyl ester
Overview
Description
Carbonochloridic acid, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C6H11ClO2. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by its ester functional group and the presence of a chlorine atom, which makes it reactive in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonochloridic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification of carbonochloridic acid with 1,1-dimethylpropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 1,1-dimethylpropyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted esters and derivatives.
Hydrolysis: 1,1-dimethylpropanol and carbonochloridic acid.
Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced forms of the compound.
Scientific Research Applications
Carbonochloridic acid, 1,1-dimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbonochloridic acid, 1,1-dimethylpropyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- Carbonochloridic acid, 1,1-dimethylbutyl ester
- Carbonochloridic acid, 1,1-dimethylpentyl ester
- Carbonochloridic acid, 1,1-dimethylhexyl ester
Uniqueness
Carbonochloridic acid, 1,1-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and industrial processes.
Properties
IUPAC Name |
2-methylbutan-2-yl carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAINPOVVPZLBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567580 | |
Record name | 2-Methylbutan-2-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3794-80-7 | |
Record name | 2-Methylbutan-2-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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